

# "Assessing the impact of Ulotaront on cognitive function versus other antipsychotics"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Ulotaront hydrochloride |           |
| Cat. No.:            | B1649295                | Get Quote |

# Ulotaront's Cognitive Impact: An Unfolding Narrative in Antipsychotic Development

For Immediate Release

[City, State] – December 10, 2025 – The quest for antipsychotic medications that not only manage psychosis but also improve the debilitating cognitive deficits associated with schizophrenia remains a paramount challenge in psychiatric medicine. Ulotaront (SEP-363856), a novel investigational agent with a unique mechanism of action, has been a focal point of this research. This guide provides a comparative overview of Ulotaront's potential impact on cognitive function versus other established antipsychotics, based on available preclinical and clinical data.

## A Novel Mechanism of Action: Beyond Dopamine D2 Receptor Blockade

Unlike conventional antipsychotic medications that primarily act as antagonists at the dopamine D2 receptor, Ulotaront is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin 5-HT1A receptor.[1][2][3] This distinct pharmacological profile suggests a different approach to treating schizophrenia, with the potential for a broader spectrum of efficacy, including on negative and cognitive symptoms, and a more favorable side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances.[4][5]



The TAAR1 receptor system is known to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission, all of which are implicated in cognitive processes.[6][7] Preclinical studies in rodent models have suggested that TAAR1 agonists may have procognitive effects, showing improvements in tasks related to attention, memory, and response inhibition.[6] Specifically, ulotaront has been shown to be effective against sub-chronic PCP-induced cognitive impairments in the novel object recognition test in rats.

# Clinical Development and Cognitive Outcomes: A Picture Yet to Be Fully Painted

Ulotaront progressed to Phase 3 clinical trials, notably the DIAMOND 1 (NCT04072354) and DIAMOND 2 (NCT04092686) studies.[8][9] However, both trials unfortunately did not meet their primary endpoint of a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[8][9][10][11] The researchers noted a substantial placebo effect in these studies, which may have obscured the potential therapeutic benefits of the drug.[10][11]

While cognitive function was a key area of interest and a secondary outcome in these trials, specific quantitative data from standardized cognitive assessments, such as the MATRICS Consensus Cognitive Battery (MCCB), have not been made publicly available in detail. Therefore, a direct quantitative comparison of Ulotaront's impact on cognitive function against other antipsychotics based on head-to-head clinical trial data is not possible at this time.

### **Comparison with Other Antipsychotics**

A comprehensive understanding of Ulotaront's cognitive effects requires comparison with existing antipsychotics, which have varied impacts on cognition.

Second-Generation (Atypical) Antipsychotics (e.g., Risperidone, Olanzapine, Aripiprazole):
 The effects of atypical antipsychotics on cognitive function in schizophrenia are modest at best. While some studies suggest small improvements in certain cognitive domains, these are often not clinically significant and can be confounded by practice effects and improvements in other symptom domains. Their primary mechanism of D2 receptor antagonism can sometimes be associated with cognitive impairment.[12]



 Aripiprazole, as a D2 partial agonist, has been theorized to potentially offer a better cognitive profile than full D2 antagonists, though clinical evidence remains mixed.

Due to the lack of direct comparative data for Ulotaront, a quantitative summary table cannot be constructed at this time. Future publications or presentations of the secondary cognitive outcomes from the DIAMOND trials will be crucial to fully assess Ulotaront's position in the landscape of antipsychotic treatments for cognitive impairment in schizophrenia.

### **Experimental Protocols**

Detailed protocols for the cognitive assessments within the DIAMOND 1 and DIAMOND 2 trials are not publicly available. However, a general workflow for such an assessment in a clinical trial setting is outlined below.

### **Visualizations**

To illustrate the underlying mechanisms and processes, the following diagrams are provided.



Click to download full resolution via product page

Caption: Ulotaront's dual agonist action on TAAR1 and 5-HT1A receptors.





Click to download full resolution via product page

Caption: Generalized workflow for a clinical trial assessing cognition.

#### **Conclusion**

Ulotaront represents a significant departure from the traditional dopamine-centric approach to antipsychotic development. While preclinical data offered a promising signal for pro-cognitive effects, the outcomes of the Phase 3 trials have left the question of its clinical efficacy, including its impact on cognition, unanswered. The scientific community eagerly awaits the full publication and presentation of the secondary outcome data from the DIAMOND studies to



better understand the potential of this novel mechanism for addressing the cognitive impairments in schizophrenia. Researchers and drug development professionals should remain attentive to forthcoming data to fully assess the therapeutic landscape for this challenging aspect of the illness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ulotaront: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Sumitomo's schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
- 9. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsukaus.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Sumitomo, Otsuka's Schizophrenia Candidate Fails Phase III Trials BioSpace [biospace.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- To cite this document: BenchChem. ["Assessing the impact of Ulotaront on cognitive function versus other antipsychotics"]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1649295#assessing-the-impact-of-ulotaront-on-cognitive-function-versus-other-antipsychotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com